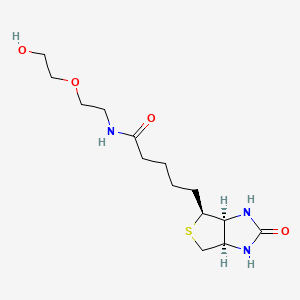
Biotina-PEG2-OH
Descripción general
Descripción
This compound is a biologically active compound . It is also known as a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical and Chemical Properties Analysis
The compound has a molecular weight of 331.43 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Etiquetado y Detección de Proteínas
Biotina-PEG2-OH: es ampliamente utilizado en el etiquetado de proteínas debido a su alta afinidad por la avidina y la estreptavidina . Esta aplicación es crucial para varios ensayos bioquímicos, incluido el ensayo inmunoenzimático (ELISA), el análisis de transferencia Western y la inmunohistoquímica (IHC). El brazo espaciador de PEG mejora la solubilidad y reduce la agregación de proteínas etiquetadas.
Purificación por Afinidad
El compuesto sirve como un reactivo de biotinilación para métodos de purificación por afinidad . Permite la aislamiento de proteínas etiquetadas con biotina de mezclas complejas utilizando columnas de avidina o estreptavidina, lo que facilita la purificación de proteínas para su posterior análisis.
Sistemas de Administración de Fármacos
This compound puede conjugarse a agentes terapéuticos para crear conjugados de fármacos biotinilados . Estos conjugados pueden dirigirse a células o tejidos específicos que expresan avidina o estreptavidina, lo que aumenta la especificidad y la eficacia de la administración de fármacos.
Modificación de Superficies
El compuesto se utiliza para modificar superficies para ensayos u otras configuraciones experimentales . Al unir this compound a las superficies, los investigadores pueden crear una interfaz biotinilada que puede interactuar con varias biomoléculas para fines de diagnóstico o investigación.
Funcionalización de Nanopartículas
This compound funcionaliza nanopartículas para dirigirse a células o vías biológicas específicas . Esta aplicación es significativa en nanomedicina, donde la administración dirigida y la liberación controlada de fármacos son críticas.
Síntesis de PROTAC
El compuesto es un enlace PROTAC basado en PEG utilizado en la síntesis de quimeras de orientación de proteólisis (PROTAC) . Los PROTAC son moléculas diseñadas para inducir la degradación de proteínas específicas, un enfoque prometedor en la terapia dirigida para enfermedades como el cáncer.
Mecanismo De Acción
Target of Action
The primary target of Biotin-PEG2-OH is the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a crucial process for maintaining cellular homeostasis .
Mode of Action
Biotin-PEG2-OH operates as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase simultaneously . This binding prompts the ubiquitin-proteasome system to degrade the target protein .
Biochemical Pathways
The action of Biotin-PEG2-OH affects the ubiquitin-proteasome pathway . By prompting the degradation of specific proteins, it can influence various downstream effects, depending on the function of the target protein .
Pharmacokinetics
Its peg-based structure suggests it may have good solubility and stability .
Result of Action
The primary result of Biotin-PEG2-OH’s action is the selective degradation of its target proteins . This can have various molecular and cellular effects, depending on the role of the degraded protein.
Action Environment
The efficacy and stability of Biotin-PEG2-OH can be influenced by various environmental factors. For instance, its water-soluble nature, conferred by the PEG spacer, can prevent aggregation of biotinylated molecules stored in solution . Furthermore, the reaction conditions, such as pH and temperature, can impact the efficiency of the compound’s action .
Análisis Bioquímico
Biochemical Properties
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is known for its interaction with several enzymes and proteins. It acts as a PROTAC linker, which is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins . The compound interacts with E3 ubiquitin ligase and the target protein, facilitating the degradation process. This interaction is crucial for the compound’s role in targeted protein degradation, making it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, it can modulate various signaling pathways, leading to altered gene expression and metabolic changes. This compound has been shown to affect cell proliferation, apoptosis, and differentiation, making it a potent agent in cellular biology studies .
Molecular Mechanism
At the molecular level, 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- exerts its effects through binding interactions with biomolecules. It binds to the target protein and E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein . This mechanism of action is pivotal for its role in targeted protein degradation, providing a means to selectively remove proteins that are implicated in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics in biochemical research.
Dosage Effects in Animal Models
The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- vary with different dosages in animal models. At lower doses, the compound effectively promotes protein degradation without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.
Metabolic Pathways
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its function as a PROTAC linker . The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research, with studies indicating that it can influence the balance of various metabolic processes.
Transport and Distribution
The transport and distribution of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and ensuring effective delivery to target sites.
Subcellular Localization
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- exhibits specific subcellular localization patterns that are critical for its activity . It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence the compound’s function and efficacy, making them an important aspect of its biochemical analysis.
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-hydroxyethoxy)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c18-6-8-21-7-5-15-12(19)4-2-1-3-11-13-10(9-22-11)16-14(20)17-13/h10-11,13,18H,1-9H2,(H,15,19)(H2,16,17,20)/t10-,11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHYGWKFNDLVJC-GVXVVHGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



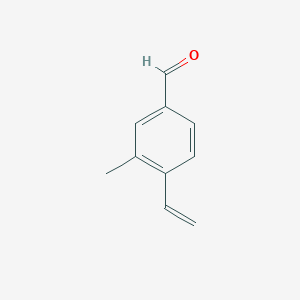
![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)

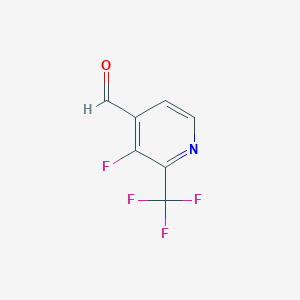
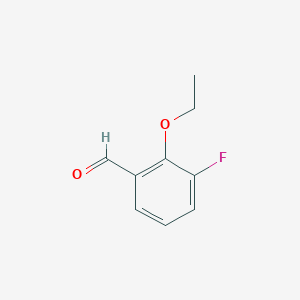


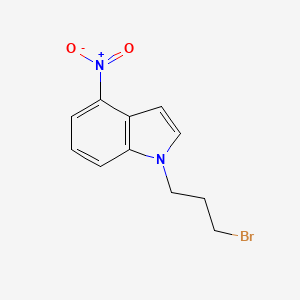
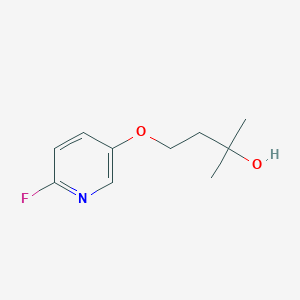
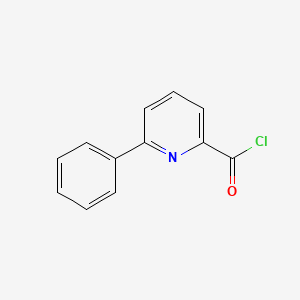
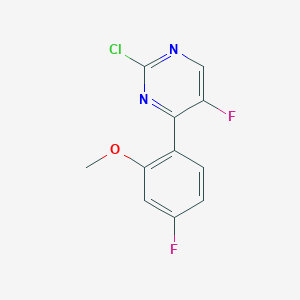
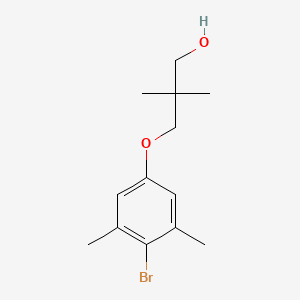
![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)
